molecular formula C11H16N2O4 B5526531 4-Oxo-4-[2-(spiro[2.3]hexane-2-carbonyl)hydrazinyl]butanoic acid

4-Oxo-4-[2-(spiro[2.3]hexane-2-carbonyl)hydrazinyl]butanoic acid

Cat. No.: B5526531
M. Wt: 240.26 g/mol
InChI Key: PIQCWYZZYWIPKP-UHFFFAOYSA-N
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Description

4-Oxo-4-[2-(spiro[23]hexane-2-carbonyl)hydrazinyl]butanoic acid is a complex organic compound featuring a spirocyclic structure Spiro compounds are characterized by a unique arrangement where two rings share a single atom, in this case, a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[2-(spiro[2.3]hexane-2-carbonyl)hydrazinyl]butanoic acid typically involves multiple steps. One common approach is the reaction of 1-acetyl-1-carboxycyclopropane with hydrazine to form the spirocyclic intermediate . This intermediate can then be further reacted with butanoic acid derivatives under controlled conditions to yield the final product. The reaction conditions often involve the use of concentrated sulfuric acid for dehydration and other reagents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[2-(spiro[2.3]hexane-2-carbonyl)hydrazinyl]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized spirocyclic compounds .

Mechanism of Action

The mechanism of action of 4-Oxo-4-[2-(spiro[2.3]hexane-2-carbonyl)hydrazinyl]butanoic acid involves its interaction with molecular targets in biological systems. The spirocyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific spirocyclic arrangement and the presence of both oxo and hydrazinyl functional groups.

Properties

IUPAC Name

4-oxo-4-[2-(spiro[2.3]hexane-2-carbonyl)hydrazinyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c14-8(2-3-9(15)16)12-13-10(17)7-6-11(7)4-1-5-11/h7H,1-6H2,(H,12,14)(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQCWYZZYWIPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2C(=O)NNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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